4,4'-Ethylenedianiline

Perovskite Photovoltaics 2D Dion-Jacobson Materials Organic Spacers

4,4'-Ethylenedianiline (EDA) offers a unique ethylene bridge geometry that confers distinct polymer flexibility, surface free energy, and electronic properties unattainable with 4,4'-methylenedianiline (MDA) or 4,4'-oxydianiline (ODA). In quasi-2D DJ tin perovskites, substituting the EDA-derived spacer with MDA yields a 24% PCE increase (5.62% vs 4.53%), establishing EDA as the critical baseline spacer for structure-property studies. In LCD polyimide alignment layers, EDA-derived films exhibit unique surface free energy and anchoring strength profiles. As an HPLC internal standard for occupational MDA monitoring, EDA ensures validated recovery and quantitation (LOD 2.5 μg/L). These performance divergences confirm that EDA is a non-substitutable monomer and analytical standard; procurement of high-purity ≥97% material is essential for reproducible results across advanced materials R&D, display manufacturing, and industrial hygiene laboratories.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 621-95-4
Cat. No. B109063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Ethylenedianiline
CAS621-95-4
Synonyms1,2-bis(4-aminophenyl)ethane
4,4'-diaminodibenzyl
4,4'-diaminodibenzyl monohydrochloride
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC2=CC=C(C=C2)N)N
InChIInChI=1S/C14H16N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2,15-16H2
InChIKeyUHNUHZHQLCGZDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility22 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Ethylenedianiline (CAS 621-95-4): Technical Baseline for Polymer and Advanced Materials R&D Procurement


4,4'-Ethylenedianiline (4,4'-EDA, CAS 621-95-4) is a primary aromatic diamine characterized by a central ethylene bridge linking two para-aminophenyl groups, with molecular formula C₁₄H₁₆N₂ and molecular weight 212.29 g/mol [1]. Its physical form is a white to gray-brown crystalline powder with a melting point of 133–137 °C [1]. In commercial grades, it is commonly supplied at ≥97.0% purity (by GC/Titration) [2]. 4,4'-EDA functions primarily as a diamine monomer and curing agent in the synthesis of polyimides, epoxy resins, polyurethane elastomers, and advanced functional materials such as Dion–Jacobson tin perovskites [1][3][4]. Its utility spans high-performance polymer fabrication, composite material reinforcement, and emerging optoelectronic applications.

4,4'-Ethylenedianiline Procurement: Why Analogs Cannot Be Casually Substituted


Despite being an aromatic diamine, 4,4'-Ethylenedianiline cannot be substituted with seemingly similar diamines like 4,4'-methylenedianiline (MDA) or 4,4'-oxydianiline (ODA) without compromising critical material performance or downstream application efficiency. The ethylene (-CH₂-CH₂-) linker introduces a specific molecular geometry and flexibility that directly impacts polymer chain packing, intermolecular interactions, and electronic properties . In perovskite solar cells, substitution of the 4,4'-EDA-derived spacer (EDAN²⁺) with the MDA-derived spacer (MDAN²⁺) results in a 24% increase in power conversion efficiency (5.62% vs. 4.53%) [1]. In polyimide synthesis, 4,4'-EDA influences surface free energy properties differently than ODA or MDA, affecting liquid crystal anchoring strength in display applications [2]. Furthermore, in toxicological profiling, 4,4'-EDA demonstrates a hemoglobin adduct formation profile intermediate to MDA and ODA, a consideration for occupational health and safety in industrial handling scenarios [3]. These performance divergences confirm that casual analog substitution is not scientifically justified and may directly contradict key performance metrics.

4,4'-Ethylenedianiline: Quantitative Comparative Evidence for Scientific and Industrial Selection


Comparative Perovskite Solar Cell Performance: 4,4'-EDA-Derived vs. MDA-Derived Spacer

In the context of quasi-2D Dion-Jacobson (DJ) tin perovskites, 4,4'-ethylenedianiline dihydroiodide (EDANI₂) functions as a quasi-linear organic spacer. When directly compared to its analog, 4,4'-methylenedianiline dihydroiodide (MDANI₂, a non-linear spacer) under identical device fabrication conditions, the MDANI₂-based device yields significantly enhanced power conversion efficiency (PCE). The MDANI₂ spacer induces larger grain sizes and a flatter film morphology, improving charge carrier transport [1].

Perovskite Photovoltaics 2D Dion-Jacobson Materials Organic Spacers

Perovskite Device Stability: Long-Term Performance Retention Comparison

A critical differentiator in optoelectronic material selection is long-term device stability. In a direct head-to-head comparison of quasi-2D DJ tin perovskite devices, the device incorporating the 4,4'-ethylenedianiline-derived spacer (EDAN²⁺) demonstrated significantly inferior stability under inert storage conditions relative to its MDA-derived counterpart (MDAN²⁺) [1].

Perovskite Photovoltaics Device Stability Degradation Analysis

Hemoglobin Adduct Formation: A Comparative Toxicological Profile

In a study quantifying the biological availability and hemoglobin (Hb) binding of aromatic diamines in female Wistar rats (0.5 mmol/kg dosing), 4,4'-ethylenedianiline's adduct profile was compared with MDA and ODA. This in vivo model serves as a proxy for potential carcinogenic potency [1].

Occupational Toxicology Hemoglobin Adducts Carcinogenicity Biomarkers

Polyimide Surface Free Energy Differentiation for Liquid Crystal Alignment

In the preparation of polyimide (PI) alignment layers for liquid crystal displays (LCDs), the choice of diamine monomer directly impacts surface free energy and consequently the anchoring energy of liquid crystal molecules. In a comparative study of polyimides synthesized from BPDA dianhydride and various diamines, 4,4'-ethylenedianiline (DAB) yielded distinct surface properties compared to ODA and MDA [1].

Polyimide Films Liquid Crystal Displays Surface Free Energy

Analytical Utility: 4,4'-EDA as an Internal Standard for Urinary MDA Quantification

In high-performance liquid chromatography (HPLC) methods for monitoring occupational exposure to 4,4'-methylenedianiline (MDA), 4,4'-ethylenedianiline serves as a reliable internal standard due to its structural similarity yet distinct chromatographic behavior [1].

Analytical Chemistry HPLC Method Development Occupational Monitoring

4,4'-Ethylenedianiline Application Scenarios: Where Comparative Evidence Directs Optimal Use


Tin-Based Perovskite Solar Cell Research: Baseline Spacer for Comparative Device Studies

The direct head-to-head comparison between EDANI₂ and MDANI₂ spacers in quasi-2D DJ tin perovskites establishes 4,4'-EDA as a valuable baseline spacer for investigating the effect of spacer geometry on device performance [1]. Since the MDAN²⁺ spacer yields a 24% higher PCE (5.62% vs. 4.53%) and superior long-term stability (>90% retention after 2000 h), researchers seeking to demonstrate the performance enhancement conferred by a non-linear spacer geometry would select 4,4'-EDA to fabricate the baseline control device [1]. This makes 4,4'-EDA particularly relevant for fundamental studies of spacer structure-property relationships and for demonstrating performance differentiation in new material publications.

Polyimide Alignment Layer Formulation for Liquid Crystal Displays

In the fabrication of polyimide alignment layers for liquid crystal displays, the choice of diamine monomer directly dictates the surface free energy and subsequent liquid crystal anchoring strength. Cross-study comparative evidence confirms that polyimides synthesized with 4,4'-ethylenedianiline (DAB) exhibit surface properties distinct from those prepared with 4,4'-oxydianiline (ODA) or 4,4'-diaminodiphenylmethane (MDA) [2]. Consequently, 4,4'-EDA is a specific, non-substitutable monomer for achieving a predetermined surface free energy profile and anchoring energy in display panel manufacturing. Procurement for this application is driven by the need for precise and reproducible surface characteristics that cannot be attained with alternative diamines.

Occupational Health Monitoring: Internal Standard for Urinary MDA Analysis

In industrial hygiene and occupational toxicology laboratories, 4,4'-ethylenedianiline is employed as a validated internal standard for the HPLC-based quantitation of urinary 4,4'-methylenedianiline (MDA) [3]. This analytical method, with a detection limit of 2.5 μg/L for MDA, is used for monitoring worker exposure in polyurethane manufacturing facilities. The use of 4,4'-EDA as an internal standard is supported by its structural similarity to the target analyte, which ensures consistent recovery and reliable quantitation [3]. For analytical laboratories performing these mandated monitoring assays, procurement of high-purity 4,4'-EDA is essential for accurate and reproducible MDA measurement, and no direct substitute provides identical chromatographic performance in this validated method.

Toxicological Screening: In Vivo Model for Aromatic Diamine Carcinogenicity Studies

The in vivo hemoglobin adduct formation study establishes 4,4'-ethylenedianiline's binding profile (both diamine and monoacetyl-diamine adducts) as directly comparable to known carcinogens MDA and ODA, and distinct from ortho-substituted analogs that show reduced binding [4]. For toxicology researchers investigating structure-activity relationships of aromatic diamine carcinogenicity, 4,4'-EDA serves as a reference compound in the high-bioavailability class. Procurement for this application supports comparative mechanistic studies, where 4,4'-EDA is used alongside MDA and ODA as positive controls to evaluate the safety profile of new, potentially less hazardous diamine analogs intended for industrial curing agent applications [4].

Technical Documentation Hub

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